2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine
Overview
Description
2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine is a chemical compound with the molecular formula C17H18F3NO and a molecular weight of 309.33 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine core with a tert-butyl phenoxy group at the 2-position and a trifluoromethyl group at the 5-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .Scientific Research Applications
Environmental Occurrence and Fate
- Synthetic Phenolic Antioxidants (SPAs), including compounds related to 2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have been observed in humans (fat tissues, serum, urine, breast milk, and fingernails), indicating widespread exposure. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020).
Natural Sources and Bioactivities
- 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, which share structural similarities with this compound, are toxic secondary metabolites produced by various organisms. These compounds exhibit potent toxicity against testing organisms, including the producers themselves. The study suggests further exploration of the biosources, bioactivities, and potential applications of these compounds (Zhao et al., 2020).
Chemical Synthesis and Biological Activities
- Research on chalcones, compounds related to the chemical structure of interest, highlights their broad spectrum of biological activities with potential clinical applications against various diseases. The paper reviewed the isolation, synthesis methods, and biological activities of natural chalcones bearing specific functional groups, indicating the potential for future research and application of these compounds (Zhai, Sun, & Sang, 2022).
Health Benefits and Toxicology
- Phenolamides, related to the core structure of interest, exhibit significant health benefits due to their anti-inflammatory, antioxidant, and other therapeutic activities. The review calls for further studies to uncover additional health benefits of these compounds and to fully understand their potential impacts on human health (Wang, Snooks, & Sang, 2020).
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-16(2,3)11-5-4-6-13(9-11)22-15-8-7-12(10-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUIBPAGRNVUDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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